Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate is a complex organic compound with a molecular formula of C12H18N2O3S This compound is known for its unique structure, which includes a thiazole ring, an ethyl ester group, and a methoxypropan-2-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
2-[(2-ethyl-6-methylphenyl)(1-methoxypropan-2-yl)amino]-2-oxoethanesulfonic acid: This compound has a similar structure but includes an oxoethanesulfonic acid group instead of a thiazole ring.
Ethyl 2-[(1-methoxypropan-2-yl)amino]acetate: This compound shares the methoxypropan-2-ylamino substituent but lacks the thiazole ring and has a simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the similar compounds mentioned above.
Properties
Molecular Formula |
C11H18N2O3S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
ethyl 2-(1-methoxypropan-2-ylamino)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N2O3S/c1-5-16-10(14)9-8(3)13-11(17-9)12-7(2)6-15-4/h7H,5-6H2,1-4H3,(H,12,13) |
InChI Key |
SFQFUPSMHLCNDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(C)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.